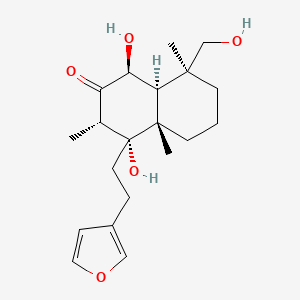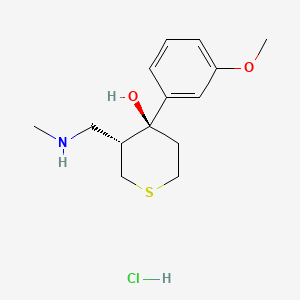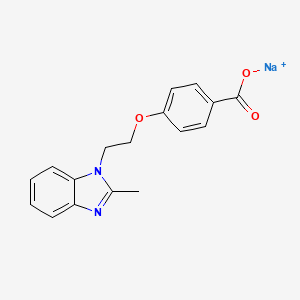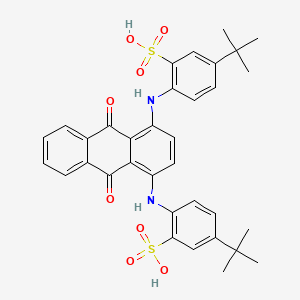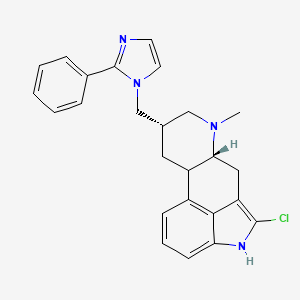
(5R,8S,10R)-2-Chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R,8S,10R)-2-Chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S,10R)-2-Chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline typically involves multi-step organic reactions. The starting material is often an ergoline derivative, which undergoes chlorination, methylation, and subsequent coupling with 2-phenyl-1H-imidazole under controlled conditions. Specific reagents and catalysts are used to ensure the stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purify the final product.
化学反応の分析
Types of Reactions
(5R,8S,10R)-2-Chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different ergoline derivatives.
Substitution: Halogen substitution reactions can modify the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ergoline oxides, while reduction can produce various reduced ergoline derivatives.
科学的研究の応用
Chemistry
In chemistry, (5R,8S,10R)-2-Chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline is used as a precursor for synthesizing other ergoline derivatives with potential pharmacological activities.
Biology
Biologically, this compound is studied for its interactions with various receptors and enzymes, contributing to our understanding of ergoline-based drug mechanisms.
Medicine
In medicine, ergoline derivatives are explored for their therapeutic potential in treating neurological disorders, migraines, and cardiovascular diseases.
Industry
Industrially, this compound may be used in the development of pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of (5R,8S,10R)-2-Chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline involves its interaction with specific molecular targets, such as dopamine receptors and serotonin receptors. These interactions can modulate neurotransmitter release and receptor activity, leading to various pharmacological effects.
類似化合物との比較
Similar Compounds
Ergoline: The parent compound with similar structural features.
Lysergic acid diethylamide (LSD): A well-known ergoline derivative with psychoactive properties.
Bromocriptine: An ergoline derivative used in treating Parkinson’s disease and hyperprolactinemia.
Uniqueness
(5R,8S,10R)-2-Chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other ergoline derivatives.
特性
CAS番号 |
162070-35-1 |
|---|---|
分子式 |
C25H25ClN4 |
分子量 |
416.9 g/mol |
IUPAC名 |
(6aR,9S)-5-chloro-7-methyl-9-[(2-phenylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C25H25ClN4/c1-29-14-16(15-30-11-10-27-25(30)17-6-3-2-4-7-17)12-19-18-8-5-9-21-23(18)20(13-22(19)29)24(26)28-21/h2-11,16,19,22,28H,12-15H2,1H3/t16-,19?,22+/m0/s1 |
InChIキー |
WQGWRRYTVDDBSK-STBDEFDDSA-N |
異性体SMILES |
CN1C[C@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5C6=CC=CC=C6 |
正規SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


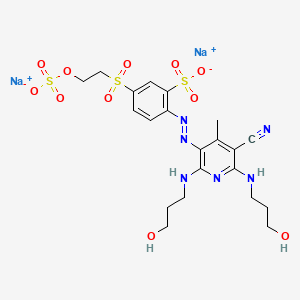
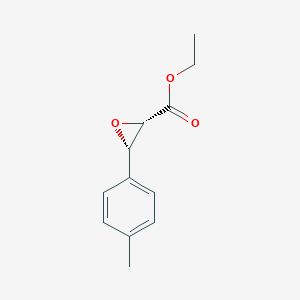

![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)

![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)

